molecular formula C13H9NO B3369446 4-Hydroxybenzo[H]quinoline CAS No. 23443-09-6

4-Hydroxybenzo[H]quinoline

Cat. No. B3369446
CAS RN: 23443-09-6
M. Wt: 195.22 g/mol
InChI Key: TXJHJSRAIZDOMP-UHFFFAOYSA-N
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Description

4-Hydroxybenzo[H]quinoline is a derivative of quinoline, which is a benzene ring fused with a pyridine moiety . It has been the subject of various studies due to its potential biological benefits . It is an important structural moiety in a variety of natural and synthetic products which possess significant pharmaceutical activities .


Synthesis Analysis

The synthesis of 4-Hydroxybenzo[H]quinoline involves the reaction of 1-naphthylamine with diethyl malonate under reflux . These compounds are then separately cyclised to 4-hydroxybenzo[h]quinolin-2-(1H)-one in two different reactions in polyphosphoric acid . A series of esters and ethers of the 4-hydroxy group and some 3-substituted derivatives were prepared .


Molecular Structure Analysis

The molecular geometry of 4-Hydroxybenzo[H]quinoline in the ground state has been calculated using density functional theory (DFT) at the B3LYP/6-31G** level and compared with its crystal structure . The optimized geometry can well reproduce the crystal structure .


Chemical Reactions Analysis

The chemical reactions of 4-Hydroxybenzo[H]quinoline involve excited-state intramolecular proton transfer (ESIPT) reactions . These reactions typically occur in molecules possessing an intramolecular hydrogen bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxybenzo[H]quinoline are influenced by the solvent polarity . The solvent-polarity-related photo-induced hydrogen bond of NHBQ indicates that polar aprotic solvents largely enhance S1-state hydrogen bond interactions .

Mechanism of Action

The mechanism of action of 4-Hydroxybenzo[H]quinoline involves proton transfer in the ground and excited singlet state . The incorporation of electron acceptor substituents on position 7 of the HBQ backbone led to the appearance of a keto tautomer in the ground state and changes in the excited state potential energy surface .

Safety and Hazards

According to the safety data sheet, 4-Hydroxybenzo[H]quinoline causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised against use in food, drug, pesticide or biocidal product use .

Future Directions

Future research on 4-Hydroxybenzo[H]quinoline could focus on its photoinduced nonadiabatic dynamics of the enol-keto isomerization . This could be studied computationally using high-dimensional quantum dynamics . The simulations suggest a mainly active role of the proton in the isomerization, rather than a passive migration assisted by the vibrations of the benzoquinoline backbone .

properties

IUPAC Name

1H-benzo[h]quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c15-12-7-8-14-13-10-4-2-1-3-9(10)5-6-11(12)13/h1-8H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJHJSRAIZDOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC=CC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597829
Record name Benzo[h]quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[h]quinolin-4-ol

CAS RN

23443-09-6
Record name Benzo[h]quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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